molecular formula C19H26O4 B14520862 Diethyl [(1-phenylcyclopentyl)methyl]propanedioate CAS No. 62636-44-6

Diethyl [(1-phenylcyclopentyl)methyl]propanedioate

Cat. No.: B14520862
CAS No.: 62636-44-6
M. Wt: 318.4 g/mol
InChI Key: PFKIRGVMEIFXSS-UHFFFAOYSA-N
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Description

Diethyl [(1-phenylcyclopentyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1-phenylcyclopentyl)methyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 1-phenylcyclopentylmethyl chloride, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1-phenylcyclopentyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl and cyclopentyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Diethyl [(1-phenylcyclopentyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl [(1-phenylcyclopentyl)methyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl and cyclopentyl groups.

    Ethyl acetoacetate: Another ester used in organic synthesis with different structural features.

    Cyclopentyl methyl ether: Shares the cyclopentyl group but differs in functional groups.

Uniqueness

Diethyl [(1-phenylcyclopentyl)methyl]propanedioate is unique due to its combination of a phenyl group, a cyclopentyl ring, and a propanedioate moiety. This structural complexity imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62636-44-6

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

diethyl 2-[(1-phenylcyclopentyl)methyl]propanedioate

InChI

InChI=1S/C19H26O4/c1-3-22-17(20)16(18(21)23-4-2)14-19(12-8-9-13-19)15-10-6-5-7-11-15/h5-7,10-11,16H,3-4,8-9,12-14H2,1-2H3

InChI Key

PFKIRGVMEIFXSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1(CCCC1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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